molecular formula C5H2F10 B142709 1,1,1,2,2,3,4,5,5,5-Decafluoropentane CAS No. 138495-42-8

1,1,1,2,2,3,4,5,5,5-Decafluoropentane

Cat. No. B142709
M. Wt: 252.05 g/mol
InChI Key: RIQRGMUSBYGDBL-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,4,5,5,5-Decafluoropentane, also known as HFC-4310mee, is a fluorous solvent that has been studied for its unique properties and potential applications in various fields of chemistry. It is known for its immiscibility with water and ability to dissolve high concentrations of hydrophobic electrolytes, such as tetrabutylammonium bis(nonafluorobutanesulfonyl)imide (TBABNSI), which can lead to high conductivity solutions .

Synthesis Analysis

The synthesis of related fluoroorganic compounds often involves the use of dehydrofluorination reactions. For instance, the dehydrofluorination of 2H,3H-decafluoropentane using 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) selectively produces (Z)-2H-nonafluoropent-2-ene, which can be further utilized in nucleophilic substitution reactions to create polyfluorinated organic compounds . Additionally, 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-phenyl-3-pentanol, a compound related to decafluoropentane, can be prepared through a Cannizzaro-type disproportionation reaction .

Molecular Structure Analysis

The molecular structure of decafluoropentane derivatives has been analyzed through various methods, including neutron powder diffraction and theoretical calculations. For example, the crystal structure of decafluorocyclohex-1-ene, a cyclic derivative, was solved and refined, revealing that the structure is dominated by weak intermolecular dispersion interactions .

Chemical Reactions Analysis

Decafluoropentane and its derivatives participate in a variety of chemical reactions. The Claisen rearrangement of polyfluorinated allylic vinyl ethers derived from decafluoropentane proceeds smoothly at ambient conditions, leading to the formation of polyfluorinated homoallylic ketones . Furthermore, the steric effects of pentafluoroethyl groups on the stereomutation of spirophosphoranes have been studied, indicating that these groups can slow down the stereomutation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of decafluoropentane have been extensively studied. For instance, its diffusion in amorphous glassy perfluorodioxole copolymer was investigated using pulse field gradient NMR spectroscopy, revealing two distinct diffusion constants that suggest the presence of structural obstructions to translational motion . Additionally, the vapor-liquid equilibria of binary mixtures of decafluoropentane and tetrahydrofuran have been measured, demonstrating the existence of double azeotropes under certain conditions .

Scientific Research Applications

In Vitro Cytotoxicity in Perfluorocarbon Liquids

A study compared in vitro cytotoxicity tests using direct contact and tests on liquid extracts of compounds in perfluorocarbon liquids (PFCLs) for vitreoretinal surgery. This research included 1,1,1,2,2,3,4,5,5,5-Decafluoropentane among other compounds and utilized 19F NMR spectroscopy for analysis. The study concluded that direct contact tests are more reliable for detecting possible cytotoxic impurities in PFCLs, ensuring patient safety (Gatto et al., 2022).

Transformation into Functionalized Polyfluorinated Compounds

Research on transforming 2H,3H-decafluoropentane into (Z)-2H-nonafluoropent-2-ene demonstrated its potential as an inexpensive and easy-to-handle chemical feedstock for synthesizing densely functionalized polyfluorinated organic compounds. This process involves nucleophilic substitution reactions and Claisen rearrangement (Agou et al., 2018).

Electrochemical Applications in Non-Aqueous Medium

A study highlighted the applicability of 1,1,1,2,3,4,4,5,5,5-decafluoropentane as a fluorous solvent in non-aqueous medium for liquid-liquid electrochemistry. The research showed the solvent's high conductivity and potential for studying various ion-transfer reactions at interfaces (Katano et al., 2017).

Vapor-Liquid Equilibria in Binary Mixtures

Investigations into the vapor-liquid equilibria of binary mixtures involving 1,1,1,2,3,4,4,5,5,5-decafluoropentane have been conducted. These studies are crucial for understanding the thermodynamic properties of mixtures containing this compound (Kao et al., 2001).

Diffusion in Amorphous Glassy Perfluorodioxole Copolymer

Research on the diffusion of decafluoropentane in amorphous glassy perfluorodioxole copolymer provided insights into the translational motion of penetrant molecules. This study is significant for understanding the behavior of decafluoropentane in various polymeric systems (Wang et al., 2001).

Atmospheric Abundance and Emission Estimates

The atmospheric measurements and global emission estimates of HFC-43-10mee, which includes 1,1,1,2,2,3,4,5,5,5-decafluoropentane, have been reported. This research provides critical data on the environmental impact of this compound (Arnold et al., 2014).

Ultrasound-Activated Oxygen Delivery

Studies on ultrasound-activated perfluoropentane-cored nanobubbles and nanodroplets, including decafluoropentane, have demonstrated their potential in delivering oxygen to hypoxic tissues. This research is particularly relevant for treating hypoxia-associated pathologies (Magnetto et al., 2014).

Drug-Propellant Interactions in Pressurized Metered Dose Systems

Investigations into the interactions between active pharmaceutical ingredients and model propellants, including 2H,3H-decafluoropentane, have been crucial for developing pressurized metered dose inhalers (pMDIs) (Ooi et al., 2014).

Safety And Hazards

1,1,1,2,2,3,4,5,5,5-Decafluoropentane has low acute inhalation toxicity; the 4-hour LC50 in rats is approximately 11,000 ppm . It is incompatible with oxidizing agents and should not be stored or handled near them .

properties

IUPAC Name

1,1,1,2,2,3,4,5,5,5-decafluoropentane
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InChI

InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RIQRGMUSBYGDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5(CFH)2CF3, C5H2F10
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DSSTOX Substance ID

DTXSID30869884
Record name 2H,3H-Decafluoropentane
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Molecular Weight

252.05 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-
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Record name 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
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Boiling Point

55 °C
Record name 2,3-Dihydroperfluoropentane
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Flash Point

>125.00 °C /1,1,1,2,3,4,4,5,5,5-Decafluoropentane/
Record name 2,3-Dihydroperfluoropentane
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Solubility

In water, 140 ppm at 25 °C
Record name 2,3-Dihydroperfluoropentane
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Density

Liquid density: 1.58 kg/L (13.2 lb/gal)
Record name 2,3-Dihydroperfluoropentane
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Vapor Pressure

0.297 atm (225.72 mm Hg) at 25 °C
Record name 2,3-Dihydroperfluoropentane
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Product Name

2H,3H-Decafluoropentane

Color/Form

Clear, colorless liquid, Nonflammable liquid, Colorless liquid

CAS RN

138495-42-8
Record name 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
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Record name 2H,3H-Decafluoropentane
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Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-
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Record name (S,S)-1,1,1,2,2,3,4,5,5,5-decafluoropentane; reaction mass of: (R,R)-1,1,1,2,2,3,4,5,5,5-decafluoropentane
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Record name 2H,3H-DECAFLUOROPENTANE
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Melting Point

Freezing point: -80 °C
Record name 2,3-Dihydroperfluoropentane
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Synthesis routes and methods

Procedure details

The present invention also relates to the discovery of azeotropic or azeotrope-like compositions of effective amounts of C4F9 OCH3 and methanol, ethanol, isopropanol, n-heptane, t-DCE, c-DCE, or acetone; C4F9OCH3, n-heptane and methanol, ethanol or isopropanol; C4F9OCH3, t-DCE and methanol, ethanol or isopropanol; C4F9OCH3, c-DCE and methanol or ethanol; C4F9OCH3, acetone and methanol, ethanol, or isopropanol; C4F9OCH3, HFC-43-10mee and methanol to form an azeotropic or azeotrope-like composition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,4,5,5,5-Decafluoropentane
Reactant of Route 2
1,1,1,2,2,3,4,5,5,5-Decafluoropentane
Reactant of Route 3
Reactant of Route 3
1,1,1,2,2,3,4,5,5,5-Decafluoropentane
Reactant of Route 4
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1,1,1,2,2,3,4,5,5,5-Decafluoropentane
Reactant of Route 5
1,1,1,2,2,3,4,5,5,5-Decafluoropentane
Reactant of Route 6
1,1,1,2,2,3,4,5,5,5-Decafluoropentane

Citations

For This Compound
87
Citations
WI Brock, JW Sarver, GS Ladies… - Journal of the American …, 1996 - journals.sagepub.com
Dermal Irritation: Protocol: Compound (0.5 mL) was applied to shaved intact skin of 3 New Zealand White rabbits (2.7-3.1 kg) for 4 hrs. The site was covered with semi-occlusive …
Number of citations: 2 journals.sagepub.com
C Zhang, F Qing, H Quan, A Sekiya - Journal of Fluorine Chemistry, 2016 - Elsevier
1,2,2,3,3,4-Heptafluorocyclopentane is a new generation of green solvent. It was synthesized by the liquid-phase fluorination reactions from hexachlorocyclopentadiene to 1-…
Number of citations: 10 www.sciencedirect.com
LA Malley, SM Murray, GS Elliott, C Van Pelt, GE Marrs… - Int. J. Toxicol, 1995 - hero.epa.gov
43-10mee is a new fluorocarbon alternative with no known ozone-depleting potential, designed for use in cleaning circuit boards. The subchronic toxicity, neurotoxicity, and …
Number of citations: 4 hero.epa.gov
T Agou, D Aso, S Kataoka, R Tuchimochi… - Journal of Fluorine …, 2018 - Elsevier
The dehydrofluorination of 2H,3H-decafluoropentane (HFC-4310mee) using 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) selectively gave (Z)-2H-nonafluoropent-2-ene as a bench-stable …
Number of citations: 2 www.sciencedirect.com
T Arnold, DJ Ivy, CM Harth, MK Vollmer… - Geophysical …, 2014 - Wiley Online Library
We report in situ atmospheric measurements of hydrofluorocarbon HFC‐43‐10mee (C 5 H 2 F 10 ; 1,1,1,2,2,3,4,5,5,5‐decafluoropentane) from seven observatories at various latitudes, …
Number of citations: 18 agupubs.onlinelibrary.wiley.com
C Tabata, M Nakase, M Harigai… - Separation Science …, 2022 - Taylor & Francis
The extraction behaviors of trivalent lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) and hexavalent uranium with octylphenyl( N , N -diisobutylcarbamoylmethyl)…
Number of citations: 3 www.tandfonline.com
T Arnold, DJ Ivy, J Muhle, CM Harth… - AGU Fall Meeting …, 2010 - ui.adsabs.harvard.edu
We present the first atmospheric measurements of HFC-43-10mee (1, 1, 1, 2, 2, 3, 4, 5, 5, 5-decafluoropentane), an anthropogenic gas introduced in the mid-1990s as a substitute for …
Number of citations: 0 ui.adsabs.harvard.edu
K Shirasaki, M Nagai, M Nakase, C Tabata, A Sunaga… - RSC …, 2022 - pubs.rsc.org
The solvent extraction of Sr(II) was carried out using dicyclohexano-18-crown-6 (DCH18C6) and two HFC mixed solvents MS1 and MS2, where MS1 was composed of 30/60 (w/w)% …
Number of citations: 10 pubs.rsc.org
T Yamamura, S Ohta, T Mori, I Satoh… - journal of nuclear …, 2010 - Taylor & Francis
The PUREX method is the standard aqueous reprocessing method for the recovery of uranium and plutonium from used nuclear fuel; the method involves the extraction with tri-n-butyl …
Number of citations: 13 www.tandfonline.com
D Tomlin - 2012 - stars.library.ucf.edu
Pollution from hydrofluorocarbons (HFC) poses a serious challenge to the environmental community. Released from industrial operations, they have contaminated both the atmosphere …
Number of citations: 5 stars.library.ucf.edu

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